![molecular formula C15H13ClF2N2O B5544746 2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly known as CFTR(inh)-172, which is a selective and potent inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is an important protein that regulates the transport of chloride ions across the cell membrane. Mutations in the CFTR gene can cause cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems.

Scientific Research Applications

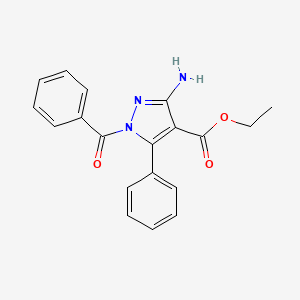

Substituent Effects on Photoinduced Charge Transfer

Substituent-dependent Photoinduced Intramolecular Charge Transfer : The study by Yang et al. (2004) explores the photochemical behavior of N-aryl-substituted trans-4-aminostilbenes, indicating that the presence of different substituents in the N-aryl group significantly affects the compound's photochemical properties. This research highlights how varying the electronic nature of substituents can influence the formation of twisted intramolecular charge transfer (TICT) states, suggesting potential applications in designing materials for optoelectronic devices. (Yang et al., 2004).

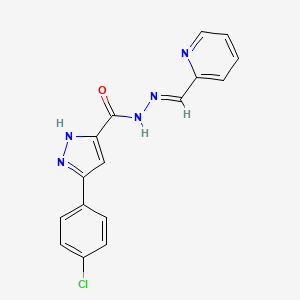

Reductive Chemistry of Novel Cytotoxins

Reductive Chemistry of Novel Hypoxia-Selective Cytotoxins : The work by Palmer et al. (1995) discusses the selective toxicity for hypoxic cells of a bioreductive drug, shedding light on the reductive chemistry involved in the drug's action. Such studies are crucial for developing targeted cancer therapies, indicating that modifications to the chemical structure can enhance the cytotoxicity of compounds against cancer cells. (Palmer et al., 1995).

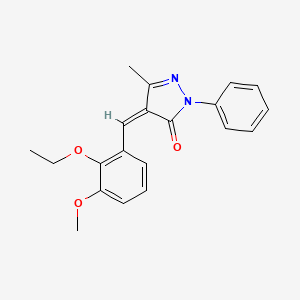

Nonlinear Optical Properties

Synthesis and Nonlinear Optical Absorption : Rahulan et al. (2014) synthesized a novel chalcone derivative compound and investigated its nonlinear optical properties. The study demonstrates that the compound exhibits a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting its potential application in optical devices like limiters. (Rahulan et al., 2014).

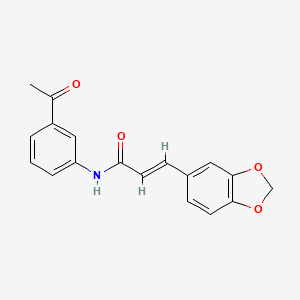

Intramolecular Oxidative Coupling

Iodobenzene-Mediated Intramolecular Oxidative Coupling : Yu et al. (2011) reported on the intramolecular oxidative coupling of substituted 4-hydroxyphenyl-N-phenylbenzamides, facilitating the synthesis of spirooxindoles. This method represents an efficient approach to constructing complex and biologically significant structures, indicating the relevance of such chemical transformations in medicinal chemistry and drug design. (Yu et al., 2011).

properties

IUPAC Name |

2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClF2N2O/c1-20(2)10-5-3-4-9(6-10)19-15(21)11-7-13(17)14(18)8-12(11)16/h3-8H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIYZQUHHXRJGED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]-2-pyrimidinamine](/img/structure/B5544699.png)

![6-methyl-N-[1-(4-methyl-2-pyridinyl)propyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5544706.png)

![1-[2-(1,3-benzodioxol-5-yl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5544712.png)

![2-(1,3-benzodioxol-5-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5544718.png)

![3-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5544727.png)

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5544760.png)

![4-fluoro-N-[6-(1-piperidinyl)-4-pyrimidinyl]benzamide](/img/structure/B5544764.png)

![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)